5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-(3-Phenoxypropoxy)benzyl chloride with pyrimidine-2,4-diamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropoxybenzoic acid derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds share a similar pyrimidine core structure and have been studied for their antitumor activities.
Triazole-Pyrimidine Hybrids: These compounds also contain a pyrimidine ring and have shown potential neuroprotective and anti-inflammatory properties.
Uniqueness
5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxypropoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
CAS No. |
656809-99-3 |
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Molecular Formula |
C20H22N4O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[[4-(3-phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c21-19-16(14-23-20(22)24-19)13-15-7-9-18(10-8-15)26-12-4-11-25-17-5-2-1-3-6-17/h1-3,5-10,14H,4,11-13H2,(H4,21,22,23,24) |
InChI Key |
CGTOIDPIJHADNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)CC3=CN=C(N=C3N)N |
Origin of Product |
United States |
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